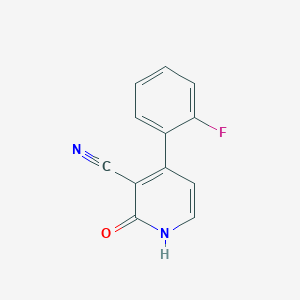

4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-11-4-2-1-3-9(11)8-5-6-15-12(16)10(8)7-14/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCFLASJUPWEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can optimize reaction conditions and reduce the formation of by-products, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. Key findings include:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ in H₂SO₄ (0°C, 2 hr) | 4-(2-Fluorophenyl)-2-oxopyridine-3-carbonitrile | 78 | |

| CrO₃ in glacial acetic acid | 3-Cyano-4-(2-fluorophenyl)pyridin-2(1H)-one | 65 |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the nitrile group stabilizing the transition state through conjugation .

Reduction Reactions

The nitrile and ketone groups are susceptible to reduction:

Note : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitrile to a primary amine without affecting the fluorophenyl group .

Nucleophilic Substitution Reactions

The fluorine atom at the ortho position participates in aromatic substitution:

Steric Effects : Substitution occurs preferentially at the para position relative to the pyridine ring due to steric hindrance from the ortho-fluorine .

Cycloaddition and Multicomponent Reactions

The compound participates in annulation reactions to form fused heterocycles:

Key Observation : Ultrasonication accelerates reaction rates by 3–5× compared to conventional heating .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis of the nitrile group yields diverse derivatives:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| 20% H₂SO₄, reflux, 6 hr | 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Anticancer lead | |

| H₂O₂, NaOH, RT, 24 hr | 3-Carbamoyl derivative | Enzyme inhibitor |

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| λ = 254 nm, CH₃CN, N₂ atmosphere | 2-Fluoro-9-azabicyclo[4.2.1]nonadiene | 0.18 |

Mechanism : Proposed [4+2] cycloaddition between the excited dihydropyridine ring and solvent molecules .

Critical Analysis of Reactivity Trends

-

Electronic Effects : The fluorine atom decreases electron density at the ortho position (+M effect), directing electrophiles to the para site .

-

Ring Strain : Partial saturation of the pyridine ring enhances susceptibility to oxidation and reduction .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while non-polar media stabilize radical pathways .

This compound’s versatility makes it valuable for synthesizing pharmacologically active molecules, particularly kinase inhibitors and antimicrobial agents . Recent advances in flow chemistry have enabled gram-scale production of its derivatives with >95% purity .

Scientific Research Applications

4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 4-(2-fluorophenyl) group in the target compound contrasts with analogs bearing substituents at the 6-position (e.g., compound 21, 23) or 4-bromophenyl/4-methoxyphenyl groups (e.g., 5d, 4a,b). Positional differences influence steric and electronic properties, affecting binding to biological targets .

- Synthetic Methods: Most analogs are synthesized via one-pot multicomponent reactions using ethyl cyanoacetate, aldehydes, ketones, and ammonium acetate in ethanol . Yields range from 53% to 91%, with fluorinated derivatives generally requiring mild conditions .

Physicochemical and Spectral Properties

- Cyano Group (CN): The IR absorption for CN in fluorinated analogs appears at ~2220–2223 cm⁻¹, consistent with strong electron-withdrawing effects .

- C=O Stretch: The 2-oxo group exhibits C=O stretches at 1640–1690 cm⁻¹, slightly lower than non-fluorinated derivatives due to resonance effects .

- Fluorine Substituents : Fluorine’s electronegativity enhances dipole interactions, as seen in the downfield shifts of aromatic protons in ^1H-NMR spectra (e.g., δ 7.32–7.77 ppm in compound 21) .

Antioxidant Activity

The 2-fluorophenyl group’s electron-withdrawing nature may enhance radical scavenging compared to methoxy groups .

Anticancer Activity

- Compound 9o : 6-(2,4-Difluorophenyl)-4-(4-hydroxyphenyl)-... shows IC₅₀ values of 2.4–17.5 μM against cancer cells, outperforming 5-fluorouracil .

- Survivin Inhibitors: Fluorinated 3-cyanopyridines (e.g., 5d) exhibit apoptosis induction via survivin modulation, with IC₅₀ values <10 μM .

Antimicrobial Activity

Fluorinated pyridinones (e.g., 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-...) demonstrate moderate inhibition against S. aureus and E. coli (inhibitory zones: 12–15 mm), comparable to gentamicin .

Computational and Docking Studies

- Binding Affinity : Fluorinated derivatives (e.g., T1-T3) show docking scores of -7.6 to -7.9 kcal/mol with bacterial protein 4H2M, forming hydrogen bonds with HIS:43 and ASN:144 .

- Electron Effects : The 2-fluorophenyl group’s electron-withdrawing nature may enhance π-π stacking with aromatic residues (e.g., PHE:89), improving target engagement compared to methoxy or bromo substituents .

Biological Activity

The compound 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 214.20 g/mol

- CAS Number : 886360-84-5

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Specifically, studies have highlighted the effectiveness of certain derivatives against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for selected derivatives range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating a bactericidal mechanism that inhibits protein synthesis and nucleic acid production .

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of various kinases. A related study indicated that substituted pyridines can enhance enzyme potency and selectivity. For instance, one analogue demonstrated complete tumor stasis in a gastric carcinoma model following oral administration .

Antifungal Activity

In addition to its antibacterial properties, the compound has also exhibited antifungal activity against Candida species. The structure-activity relationship suggests that specific substitutions on the dihydropyridine core can enhance antifungal efficacy, with some derivatives outperforming traditional antifungal agents like fluconazole .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of various dihydropyridine derivatives, including this compound. The results indicated that:

| Pathogen | MIC (μg/mL) | Bactericidal/Fungicidal Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bactericidal |

| Candida albicans | 50 | Fungicidal |

This study confirmed the compound's potential as an effective antimicrobial agent .

Study 2: Inhibition of Kinases

Another study focused on the kinase inhibition properties of related dihydropyridine compounds. The findings revealed that certain structural modifications led to enhanced selectivity and potency against Met kinases, which are implicated in various cancer types:

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| Compound A | 0.36 | High (265-fold) |

| Compound B | 1.8 | Moderate |

These results underscore the therapeutic potential of these compounds in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.